molecular formula C9H5Cl2N3 B13475530 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13475530
M. Wt: 226.06 g/mol
InChI Key: KRWPRHTUJZIEDX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride.

    Cycloaddition Reactions: Azides are commonly used in cycloaddition reactions with the prop-2-yn-1-yl group.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups replacing the chlorine atoms.

    Cycloaddition Reactions: The major products are triazole derivatives formed by the addition of azides to the prop-2-yn-1-yl group.

Scientific Research Applications

2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine-based molecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine, it shares the pyrimidine core but lacks the prop-2-yn-1-yl group.

    5-(Prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but without the chlorine atoms, this compound can undergo similar reactions and has comparable applications.

Uniqueness

The presence of both chlorine atoms and the prop-2-yn-1-yl group in this compound imparts unique reactivity and potential for diverse applications. The chlorine atoms provide sites for further functionalization, while the prop-2-yn-1-yl group allows for cycloaddition reactions, making this compound versatile in synthetic chemistry .

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

2,4-dichloro-5-prop-2-ynylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C9H5Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h1,3,5H,4H2

InChI Key

KRWPRHTUJZIEDX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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